An In-Depth Technical Guide to 3-Bromo-6-chloro-4-nitro-1H-indazole
An In-Depth Technical Guide to 3-Bromo-6-chloro-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-Bromo-6-chloro-4-nitro-1H-indazole. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical Structure and Properties
3-Bromo-6-chloro-4-nitro-1H-indazole is a halogenated and nitrated derivative of the indazole heterocyclic scaffold. Its chemical structure is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with bromine, chlorine, and nitro group substituents.
Chemical Structure:
Chemical Structure of 3-Bromo-6-chloro-4-nitro-1H-indazole
A summary of the key chemical properties for 3-Bromo-6-chloro-4-nitro-1H-indazole is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClN₃O₂ | [1] |
| Molecular Weight | 276.47 g/mol | [1] |
| CAS Number | 885519-92-6 | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Canonical SMILES | C1=C(C=C2C(=C1--INVALID-LINK--[O-])C(=NN2)Br)Cl | |
| InChI Key | HMTZZHGVKDVBPI-UHFFFAOYSA-N | [1] |
Experimental Protocols
Workflow for the Proposed Synthesis:
Proposed synthetic workflow.
Step 1: Nitration of 6-Chloro-1H-indazole to form 6-Chloro-4-nitro-1H-indazole
This step introduces the nitro group at the 4-position of the indazole ring.
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Materials: 6-chloro-1H-indazole, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, deionized water, sodium bicarbonate (NaHCO₃).
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Procedure:
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In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 6-chloro-1H-indazole in concentrated sulfuric acid.
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Maintain the reaction temperature below 10°C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Carefully pour the reaction mixture onto crushed ice.
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Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
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Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum.
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Step 2: Bromination of 6-Chloro-4-nitro-1H-indazole to form 3-Bromo-6-chloro-4-nitro-1H-indazole
This step introduces the bromine atom at the 3-position of the indazole ring.[3]
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Materials: 6-chloro-4-nitro-1H-indazole, glacial acetic acid, bromine (Br₂), chloroform, sodium acetate, deionized water.
-
Procedure:
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To a flask equipped with a mechanical stirrer, add 6-chloro-4-nitro-1H-indazole, sodium acetate, acetic acid, and chloroform.[3]
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Slowly add a solution of bromine in acetic acid to the reaction mixture over several hours, maintaining the temperature below 25°C.[3]
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Stir the reaction mixture for a few hours after the addition is complete.[3]
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Concentrate the mixture under reduced pressure to remove the solvents.[3]
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Add deionized water to the resulting solid, and collect the product by filtration.[3]
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Wash the solid with deionized water and dry it under a vacuum to yield 3-bromo-6-chloro-4-nitro-1H-indazole.[3]
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Purification:
The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity and Potential Applications
Indazole derivatives are recognized for their wide range of pharmacological activities. Notably, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their potential as antileishmanial agents.[4] Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.
The proposed mechanism of action for some antileishmanial drugs involves the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress. By inhibiting TryR, the parasite's redox balance is disrupted, leading to cell death. Given the biological activity of similar indazole derivatives, it is plausible that 3-Bromo-6-chloro-4-nitro-1H-indazole may also exert its potential antileishmanial effects through the inhibition of this key enzyme.
Putative Signaling Pathway Inhibition:
The following diagram illustrates the proposed mechanism of action where 3-Bromo-6-chloro-4-nitro-1H-indazole inhibits Trypanothione Reductase, a key enzyme in the Leishmania parasite's antioxidant defense system.
Proposed inhibition of the Trypanothione Reductase pathway.
Spectroscopic and Characterization Data
| Analysis | Expected Data |
| ¹H NMR | Aromatic protons in the deshielded region (typically δ 7.0-9.0 ppm), with splitting patterns determined by the substitution on the benzene ring. The NH proton will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the seven carbon atoms of the indazole core. The carbons attached to the electron-withdrawing nitro, chloro, and bromo groups, as well as the carbons of the heterocyclic ring, will have characteristic chemical shifts. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of the molecule, showing the characteristic isotopic pattern for a compound containing both bromine and chlorine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. |
Conclusion
3-Bromo-6-chloro-4-nitro-1H-indazole is a compound of significant interest for medicinal chemistry, particularly in the development of new antileishmanial agents. Its synthesis, while not explicitly detailed in the literature, can be approached through established methods of nitration and bromination of a chloro-indazole precursor. The likely biological target, Trypanothione Reductase, presents a promising avenue for further investigation into its mechanism of action. This technical guide provides a foundational resource for researchers to further explore the chemical and biological properties of this and related indazole derivatives in the pursuit of novel therapeutics.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3-BROMO-6-CHLORO-4-NITRO (1H)INDAZOLE | 885519-92-6 [chemicalbook.com]
- 3. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
